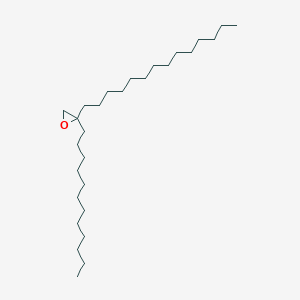

2-Dodecyl-2-tetradecyloxirane

Description

Properties

CAS No. |

922163-90-4 |

|---|---|

Molecular Formula |

C28H56O |

Molecular Weight |

408.7 g/mol |

IUPAC Name |

2-dodecyl-2-tetradecyloxirane |

InChI |

InChI=1S/C28H56O/c1-3-5-7-9-11-13-15-16-18-20-22-24-26-28(27-29-28)25-23-21-19-17-14-12-10-8-6-4-2/h3-27H2,1-2H3 |

InChI Key |

VRHIASSZFFGDKZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCC1(CO1)CCCCCCCCCCCC |

Origin of Product |

United States |

Elucidation of Reactivity Profiles and Mechanistic Pathways of 2 Dodecyl 2 Tetradecyloxirane

The reactivity of an epoxide, a three-membered cyclic ether, is dominated by the strain of its ring, making it susceptible to ring-opening reactions by nucleophiles. echemi.comnih.gov The presence of two long alkyl chains, dodecyl and tetradecyl, at the same carbon atom in 2-dodecyl-2-tetradecyloxirane introduces significant steric hindrance, which profoundly influences its reaction pathways.

Kinetics and Thermodynamics of Nucleophilic Attack on Substituted Oxiranes

The kinetics of nucleophilic ring-opening of epoxides are influenced by several factors, including the nature of the nucleophile, the solvent, and the presence of catalysts. udhtu.edu.ua For sterically hindered epoxides like the one , the rate of reaction is generally slower compared to less substituted epoxides due to the steric shielding of the electrophilic carbon atoms. d-nb.info

The thermodynamics of epoxide ring-opening are generally favorable due to the release of significant ring strain, which is approximately 13 kcal/mol. masterorganicchemistry.comjove.com The reaction is typically exothermic.

Table 1: Factors Influencing the Kinetics of Epoxide Ring-Opening

| Factor | Influence on Reaction Rate | Rationale |

| Nucleophile Strength | Stronger nucleophiles lead to faster reactions. khanacademy.org | Increased electron density and availability for bond formation. |

| Steric Hindrance | Increased steric bulk on the epoxide or nucleophile decreases the reaction rate. d-nb.infonumberanalytics.com | Hinders the approach of the nucleophile to the electrophilic carbon. |

| Catalyst | Acid or base catalysts accelerate the reaction. echemi.com | Acids protonate the epoxide oxygen, making it a better leaving group, while bases increase the nucleophilicity of the attacking species. masterorganicchemistry.comjove.com |

| Solvent Polarity | The effect can be complex and depends on the reaction mechanism. udhtu.edu.ua | Polar solvents can stabilize charged intermediates and transition states. |

Regioselectivity and Stereoselectivity in Ring-Opening with Diverse Nucleophiles

The regioselectivity of the ring-opening of unsymmetrical epoxides is a critical aspect, determining which of the two carbon atoms is attacked by the nucleophile. This is largely dictated by the reaction conditions (acidic or basic) and the substitution pattern of the epoxide. chemistrysteps.com

Under basic or neutral conditions (strong nucleophiles): The reaction generally proceeds via an SN2 mechanism. jove.com The nucleophile attacks the less sterically hindered carbon atom. khanacademy.orgchemistrysteps.com For this compound, the attack would be expected to occur at the CH₂ carbon, as the other carbon is a quaternary center and thus extremely sterically hindered.

Under acidic conditions (weak nucleophiles): The mechanism has characteristics of both SN1 and SN2 pathways. masterorganicchemistry.com The epoxide oxygen is first protonated, making it a better leaving group. echemi.commasterorganicchemistry.com The C-O bond begins to break, and a partial positive charge develops on the more substituted carbon, which can better stabilize it. libretexts.org Consequently, the nucleophile preferentially attacks the more substituted carbon. masterorganicchemistry.comchemistrysteps.com For this compound, this would mean the nucleophile attacks the quaternary carbon atom.

Stereoselectivity in epoxide ring-opening reactions is typically high. The reaction proceeds with an inversion of stereochemistry at the site of nucleophilic attack, consistent with a backside attack mechanism.

Table 2: Predicted Regioselectivity of Nucleophilic Attack on this compound

| Reaction Condition | Attacking Nucleophile | Expected Site of Attack | Mechanism |

| Basic/Neutral | Strong (e.g., RO⁻, RLi) | Methylene (B1212753) (CH₂) carbon | SN2-like jove.com |

| Acidic | Weak (e.g., H₂O, ROH) | Quaternary carbon | SN1-like masterorganicchemistry.comlibretexts.org |

Catalytic Influences on Ring-Opening Reactions

Catalysts play a crucial role in controlling the rate and selectivity of epoxide ring-opening reactions.

Acid Catalysis: Brønsted and Lewis acids can activate the epoxide by coordinating to the oxygen atom, making the ring more susceptible to nucleophilic attack. echemi.commdpi.com This is particularly useful for reactions involving weak nucleophiles. researchgate.net Chiral Lewis acids have been employed to achieve enantioselective ring-opening of meso-epoxides. units.it

Base Catalysis: Bases are used to deprotonate protic nucleophiles, thereby increasing their nucleophilicity and reactivity towards the epoxide. jove.com

Organometallic Catalysts: A variety of organometallic catalysts, including those based on aluminum, cobalt, and chromium, have been developed to control the regioselectivity and stereoselectivity of epoxide ring-opening. rsc.orgacs.org Some catalyst systems can even reverse the inherent regioselectivity of a given reaction. researchgate.netrsc.org For instance, certain cobalt-based catalysts can direct the nucleophilic attack to the less hindered carbon, even under conditions that would normally favor attack at the more substituted position. acs.org

Polymerization Behavior of this compound as a Monomer

The presence of the epoxide ring allows this compound to act as a monomer in ring-opening polymerization (ROP) to form polyethers. researchgate.net The long alkyl side chains are expected to significantly influence the polymerization process and the properties of the resulting polymer.

Controlled Polymerization Techniques for Polyether Synthesis

Controlled polymerization techniques are essential for producing polyethers with well-defined molecular weights, narrow molecular weight distributions, and specific end-group functionalities. Anionic and cationic ring-opening polymerizations are common methods for synthesizing polyethers. researchgate.netmdpi.com

Anionic Ring-Opening Polymerization (AROP): Initiated by strong bases, AROP of epoxides can proceed in a living manner, allowing for the synthesis of block copolymers. researchgate.net

Cationic Ring-Opening Polymerization (CROP): Initiated by acids, CROP is another route to polyethers. mdpi.com However, side reactions such as chain transfer can sometimes make it more difficult to control. mdpi.com

For sterically hindered monomers, the choice of initiator and reaction conditions is critical to achieve efficient polymerization.

Impact of Steric Hindrance from Branched Alkyl Chains on Polymerization Efficiency

The two bulky alkyl chains in this compound present a significant steric barrier to polymerization. This steric hindrance can have several effects:

Lower Polymerization Rates: The approach of the growing polymer chain end to the monomer is sterically hindered, which is expected to decrease the rate of propagation. d-nb.infoacs.org Studies on other sterically hindered epoxides have shown that increased steric bulk leads to slower polymerization. acs.org

Lower Polymer Molar Mass: The steric hindrance may favor chain transfer reactions over propagation, leading to polymers with lower molecular weights. rsc.org

Influence on Polymer Properties: The long alkyl side chains will act as internal plasticizers, likely resulting in a polymer with a low glass transition temperature (Tg) and increased solubility in nonpolar organic solvents. researchgate.netfrontiersin.org These side chains could also induce crystallinity if they are long enough to self-assemble. researchgate.net The presence of such bulky side chains can also impact the mechanical properties of the resulting polyether, potentially leading to materials with high elongation at break. researchgate.net

Copolymerization with Other Monomers for Tunable Polymer Properties

Copolymerization is a versatile strategy to synthesize polymers with tailored properties by combining two or more different monomers. For a sterically hindered epoxide like this compound, copolymerization can incorporate its unique hydrophobic characteristics into a polymer backbone, allowing for the fine-tuning of material properties such as thermal behavior, solubility, and mechanical strength. rsc.org

Long-chain alkyl epoxides are considered an important class of hydrophobic monomers. d-nb.info Their copolymerization with more hydrophilic monomers, such as ethylene (B1197577) oxide (EO), or with other monomers like carbon dioxide (CO2) to form polycarbonates, can produce amphiphilic copolymers. d-nb.info These copolymers are of interest for applications ranging from surfactants and drug delivery vehicles to advanced coatings.

The properties of the resulting copolymer are highly dependent on the comonomer selection and the reactivity ratios of the monomers. The reactivity ratios (e.g., r1 and r2) describe the preference of a growing polymer chain ending in one monomer unit to add another unit of the same monomer versus the comonomer. nih.gov For long-chain alkyl epoxides copolymerized with ethylene oxide, distinct reactivity ratios often lead to the formation of gradient copolymers, where the concentration of the hydrophobic alkyl side-chains increases along the polymer terminus. d-nb.inforesearchgate.net

By systematically varying the molar ratio of this compound to a given comonomer, a range of polymers with tunable properties can be achieved. For instance, increasing the content of the bulky, hydrophobic this compound in a copolymer is expected to decrease the glass transition temperature (Tg) and increase the hydrophobicity of the final material.

Table 1: Illustrative Example of Tunable Polymer Properties via Copolymerization

This table illustrates how the glass transition temperature (Tg) and water contact angle of a hypothetical copolymer of this compound and Ethylene Oxide (EO) might be tuned by varying the monomer feed ratio.

| Mole % this compound | Mole % Ethylene Oxide (EO) | Predicted Glass Transition Temperature (Tg) (°C) | Predicted Water Contact Angle (°) |

| 10% | 90% | -50 | 75 |

| 30% | 70% | -58 | 88 |

| 50% | 50% | -65 | 95 |

| 70% | 30% | -72 | 102 |

| 90% | 10% | -78 | 108 |

Note: The data in this table is illustrative and based on general principles of polymer science. Actual experimental values may vary.

Rearrangement Reactions and Degradation Pathways

The strained three-membered ring of epoxides makes them susceptible to various rearrangement reactions, which are often catalyzed by acids or bases. canterbury.ac.nzwur.nl For this compound, the significant steric hindrance from the long alkyl chains will dictate the plausible rearrangement pathways. These reactions are also fundamental to understanding the potential degradation mechanisms of polymers derived from this monomer.

Under acidic conditions, protonation of the epoxide oxygen is the initial step, followed by nucleophilic attack or rearrangement. wur.nl The attack can occur at either carbon of the epoxide ring. Due to the steric bulk at the substituted carbon, nucleophilic attack would preferentially occur at the less hindered CH2 carbon in a typical SN2-type reaction. However, acid-catalyzed rearrangements can also proceed via a carbocation-like intermediate. A common pathway for 2,2-disubstituted epoxides is a pinacol-type rearrangement, where one of the alkyl groups migrates, leading to the formation of a ketone. canterbury.ac.nzmsu.edu

Base-catalyzed rearrangements are also possible, typically involving deprotonation of a carbon adjacent to the epoxide ring, which is less likely for this compound due to the lack of acidic protons on the quaternary carbon. However, strong bases can promote elimination reactions or other complex rearrangements. emich.edu

The degradation of polymers containing this compound units would likely involve pathways similar to these small-molecule rearrangements, particularly under thermal or chemical stress. The degradation of fatty acid epoxides can also proceed via enzymatic pathways, such as through soluble epoxide hydrolase, which hydrates the epoxide to form the corresponding 1,2-diol. nih.gov

Table 2: Potential Products from Rearrangement and Degradation of this compound

| Reaction Condition | Probable Reaction Type | Potential Product(s) |

| Acidic (e.g., Lewis Acid) | Pinacol-type Rearrangement | 2-Dodecyl-3-pentadecanone |

| Acidic (e.g., H2O/H+) | Hydrolysis | 2-Dodecyl-1,2-tetradecanediol |

| Enzymatic (e.g., Epoxide Hydrolase) | Hydrolysis | 2-Dodecyl-1,2-tetradecanediol |

| Thermal Stress | Fragmentation/Rearrangement | Mixture of aldehydes, ketones, and alkenes |

Note: The listed products are based on known reactivity patterns of analogous epoxides.

Quantum Chemical Investigations of Reaction Mechanisms

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are powerful tools for elucidating the detailed mechanisms of chemical reactions. mdpi.com They allow for the study of transition states, reaction intermediates, and the calculation of activation energy barriers, providing deep insights that complement experimental findings. nsf.govrsc.org

For a molecule like this compound, computational studies can be employed to investigate several key aspects of its reactivity:

Epoxide Ring-Opening: DFT calculations can model the ring-opening process under both acidic and basic conditions. researchgate.net These studies can predict the regioselectivity of nucleophilic attack by comparing the activation barriers for attack at the substituted versus the unsubstituted carbon. Such calculations have shown that for sterically hindered epoxides, the mechanism and regioselectivity are influenced by a balance of electronic effects and steric strain. nsf.govresearchgate.net

Polymerization Mechanisms: Computational modeling can help understand the copolymerization behavior. By calculating the transition state energies for the addition of different monomers to a growing polymer chain, reactivity ratios can be predicted. nih.gov This can explain why certain monomer pairs lead to random, alternating, or gradient copolymers.

Rearrangement Pathways: The feasibility of different rearrangement pathways, such as the pinacol-type rearrangement, can be assessed by calculating the energy profile of the entire reaction coordinate. nih.gov This can identify the lowest-energy pathway and predict the major product, confirming or guiding experimental observations.

While specific DFT studies on this compound are not readily found, the methodologies are well-established. mdpi.comtesisenred.net Such a study would likely involve modeling the epoxide and its interaction with catalysts or nucleophiles, optimizing the geometries of reactants, transition states, and products, and calculating the corresponding energies to map out the potential energy surface of the reaction. rsc.org

Advanced Spectroscopic and Analytical Characterization for Structural and Compositional Analysis of 2 Dodecyl 2 Tetradecyloxirane

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the complete structural assignment of 2-Dodecyl-2-tetradecyloxirane. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.

In the ¹H NMR spectrum, the protons on the carbon adjacent to the ether linkage typically appear in the 3.4-4.5 ppm range. libretexts.org However, for an epoxide ring, these signals are shifted to a higher field, characteristically appearing between 2.5 and 3.5 ppm. libretexts.org In the case of this compound, the oxirane ring is 2,2-disubstituted, meaning one carbon of the ring is quaternary and bears no protons. The other carbon atom of the ring (C3) has two diastereotopic protons, which are chemically non-equivalent and would likely present as a complex multiplet. The numerous methylene (B1212753) (-CH₂-) groups of the dodecyl and tetradecyl chains produce a large, overlapping signal around 1.2-1.6 ppm, while the terminal methyl (-CH₃) protons are expected to appear as a triplet at approximately 0.8-0.9 ppm. mdpi.comnih.gov

In the ¹³C NMR spectrum, ether carbon atoms typically absorb in the 50 to 80 ppm range. libretexts.org For epoxides specifically, the carbon atoms of the oxirane ring are expected to resonate at around 50-60 ppm. acs.orgaocs.org The long dodecyl and tetradecyl chains will display a series of signals in the typical aliphatic region (approximately 14-32 ppm). mdpi.comnih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Oxirane Ring Protons (C3-H) | ~2.4 - 2.8 (complex multiplet) | - |

| Oxirane Ring Carbons (C2, C3) | - | ~52 - 58 |

| Alkyl Chain Protons (-CH₂-) | ~1.2 - 1.6 (broad multiplet) | - |

| Alkyl Chain Carbons (-CH₂-) | - | ~22 - 32 |

| Terminal Methyl Protons (-CH₃) | ~0.8 - 0.9 (triplet) | - |

| Terminal Methyl Carbon (-CH₃) | - | ~14 |

Due to the complexity arising from the two long alkyl chains, two-dimensional (2D) NMR techniques are essential for resolving overlapping signals and establishing connectivity.

Correlation Spectroscopy (COSY): This experiment would reveal the spin-spin coupling network between protons on adjacent carbons, helping to trace the connectivity within the dodecyl and tetradecyl chains.

Heteronuclear Single Quantum Coherence (HSQC): This technique correlates proton signals with their directly attached carbon atoms. It would be crucial for definitively assigning the ¹³C signals corresponding to the oxirane ring and the various methylene groups in the long alkyl chains.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC establishes longer-range correlations (typically over 2-3 bonds) between protons and carbons. This would be instrumental in confirming the connection of the dodecyl and tetradecyl chains to the quaternary C2 carbon of the oxirane ring.

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment reveals through-space proximity of nuclei, which can provide insights into the conformational preferences and the spatial arrangement of the long alkyl chains relative to each other.

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is critical for confirming the molecular weight and elemental composition of this compound (C₂₈H₅₆O, Molecular Weight: 408.74 g/mol ) and for analyzing its fragmentation patterns, which provides further structural proof.

The fragmentation of long-chain aliphatic compounds in mass spectrometry often involves the cleavage of C-C bonds. libretexts.org For epoxides, cleavage of the bonds adjacent to the oxirane ring is a characteristic fragmentation pathway. acs.org This would result in the loss of the alkyl chains, leading to diagnostic fragment ions.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Identity |

| 408.74 | [M]⁺ (Molecular Ion) |

| 239.24 | [M - C₁₂H₂₅]⁺ (Loss of dodecyl radical) |

| 211.21 | [M - C₁₄H₂₉]⁺ (Loss of tetradecyl radical) |

ESI and MALDI are soft ionization techniques that are ideal for determining the molecular weight of analytes with minimal fragmentation. metwarebio.com While ESI-MS is most effective for polar compounds, non-polar molecules like this compound can be analyzed, often by forming adducts with ions like sodium ([M+Na]⁺) or ammonium (B1175870) ([M+NH₄]⁺) from the mobile phase. metwarebio.comutwente.nl

MALDI-MS is a powerful technique for analyzing large biomolecules but can also be applied to non-polar synthetic polymers and other challenging compounds. researchgate.netthieme-connect.com It typically produces singly charged ions, which simplifies spectral interpretation. metwarebio.com For non-polar analytes, special matrices or solvent systems may be required to facilitate ionization. thieme-connect.comnih.gov Both techniques would be primarily used to confirm the mass of the intact molecule, providing strong evidence for its molecular formula.

GC-MS is a powerful hyphenated technique for separating volatile compounds and identifying them based on their mass spectra. core.ac.ukacademicjournals.org It is highly suitable for analyzing this compound, allowing for both the assessment of its purity and the identification of any volatile trace impurities. diva-portal.org The sample is vaporized and separated on a GC column, with compounds eluting at characteristic retention times. The eluent is then passed into a mass spectrometer, which provides a mass spectrum for each separated component. nih.gov This method is effective for detecting residual starting materials, byproducts from the synthesis, or degradation products, making it a cornerstone for quality control. researchgate.netrjptonline.org

Electrospray Ionization Mass Spectrometry (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-MS)

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. The oxirane ring has several characteristic vibrational modes.

C-H Stretching: The C-H bonds of the epoxide ring typically show stretching vibrations at frequencies slightly higher than those of alkanes, often in the 3000-3060 cm⁻¹ region. researchgate.net

Ring Breathing/Stretching: The symmetric stretching of the C-O-C bond in the oxirane ring, often referred to as a "ring breathing" mode, gives rise to a characteristic band around 1250 cm⁻¹. libretexts.org

Asymmetric Ring Deformation: An asymmetric ring stretching or deformation mode is typically observed in the 800-950 cm⁻¹ range and is highly characteristic of the epoxide functional group. researchgate.netnih.govresearchgate.net

Alkyl Group Vibrations: The long dodecyl and tetradecyl chains will produce very strong C-H stretching absorptions in the 2850-2960 cm⁻¹ range and characteristic CH₂ bending (scissoring) vibrations near 1465 cm⁻¹.

Table 3: Characteristic Infrared (IR) and Raman Frequencies for this compound

| Wavenumber (cm⁻¹) | Assignment |

| ~3030 - 3060 | Oxirane C-H Stretch |

| ~2850 - 2960 | Alkyl C-H Stretch (very strong) |

| ~1465 | Alkyl -CH₂- Bend (Scissoring) |

| ~1250 | Oxirane Ring "Breathing" (C-O-C Symmetric Stretch) |

| ~820 - 950 | Oxirane Ring Asymmetric Deformation |

Advanced Chromatographic Separations for Purity and Mixture Composition

Advanced chromatographic techniques are essential for isolating this compound and assessing its purity with high fidelity.

As discussed, Gas Chromatography (GC) is a primary method for purity analysis due to the compound's volatility. diva-portal.org A high-resolution capillary column would be used to separate the main component from any closely related impurities.

High-Performance Liquid Chromatography (HPLC) is another vital separation technique. For a non-polar molecule like this, a reversed-phase HPLC (RP-HPLC) method would be employed. researchgate.net This typically involves a non-polar stationary phase (e.g., C18-silica) and a mobile phase consisting of organic solvents. Since this compound lacks a strong UV-absorbing chromophore, detection can be challenging. This can be overcome by using a universal detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD). Alternatively, pre-column or post-column derivatization can be performed to attach a UV-active tag to the molecule. researchgate.net These HPLC methods are crucial for separating the target compound from non-volatile starting materials or polymeric byproducts that are not amenable to GC analysis. researchgate.net

Computational Chemistry and Theoretical Investigations of 2 Dodecyl 2 Tetradecyloxirane

Density Functional Theory (DFT) Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2-Dodecyl-2-tetradecyloxirane, DFT calculations would be instrumental in elucidating its fundamental chemical properties. DFT is often favored for its balance of accuracy and computational cost, making it suitable for a molecule of this size. arxiv.orgresearchgate.netimperial.ac.uk

Key areas of investigation using DFT would include:

Electronic Structure: Calculation of the molecule's frontier molecular orbitals (HOMO and LUMO) would provide insights into its reactivity. The energy gap between the HOMO and LUMO is a critical parameter for determining chemical stability and reactivity.

Reactivity Descriptors: DFT can be used to calculate various reactivity indices such as electronegativity, hardness, and softness. These descriptors would help in predicting how this compound might interact with other chemical species. The epoxide ring is an electron-rich and strained system, making it susceptible to nucleophilic attack. DFT could map the electrostatic potential on the molecule's surface to identify likely sites for such reactions.

Spectroscopic Properties: Theoretical prediction of spectroscopic data is a significant application of DFT. For this compound, one could simulate its Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra. mdpi.com These theoretical spectra, when compared with experimental data, can aid in structural confirmation and analysis.

| Property | DFT-Calculable Parameter | Significance for this compound |

| Electronic Reactivity | HOMO-LUMO energy gap, Electrostatic Potential | Predicts chemical stability and sites for nucleophilic/electrophilic attack. |

| Vibrational Modes | IR and Raman Frequencies | Aids in structural identification and characterization of functional groups. |

| Magnetic Shielding | NMR Chemical Shifts | Assists in the elucidation of the molecular structure in solution. |

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations for Conformational Landscapes and Aggregation Behavior

While DFT provides detailed electronic information, Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are better suited for exploring the conformational flexibility and intermolecular interactions of large molecules like this compound over time. researchgate.netacs.orgmdpi.com

Conformational Landscapes: The two long alkyl chains (dodecyl and tetradecyl) can adopt a vast number of conformations. MM methods can be used to perform a conformational search to identify low-energy structures. MD simulations would then provide a dynamic picture of how the molecule flexes and changes shape at a given temperature, revealing the most probable conformations in different environments.

Aggregation Behavior: Due to its long, nonpolar alkyl chains and a polar epoxide head, this compound could exhibit amphiphilic properties, potentially forming aggregates like micelles or bilayers in polar solvents. MD simulations are the primary tool for studying such self-assembly processes. cnrs.fr By simulating a system containing many molecules of the epoxide in a solvent, one could observe their aggregation behavior, the structure of the resulting aggregates, and the thermodynamics of this process. acs.org

Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to predict the biological activity or physicochemical properties of chemicals based on their molecular structure. mdpi.commdpi.com For this compound, QSAR/QSPR studies would require a dataset of structurally similar compounds with known activities or properties.

Predicting Biological Activity: If a series of long-chain epoxides were tested for a specific biological activity (e.g., antimicrobial, cytotoxic), a QSAR model could be developed. bioorganica.com.uanih.gov This model would correlate molecular descriptors (such as size, shape, lipophilicity, and electronic properties) with the observed activity. The model could then be used to predict the activity of this compound.

Predicting Physicochemical Properties: QSPR models can predict properties like boiling point, viscosity, and solubility. For a relatively unstudied compound like this compound, QSPR could provide valuable estimates of its physical characteristics based on data from other aliphatic compounds.

| Model Type | Input Data | Predicted Output for this compound |

| QSAR | Molecular descriptors and biological activity of related epoxides. | Potential biological effects (e.g., cytotoxicity, antibacterial activity). |

| QSPR | Molecular descriptors and physicochemical properties of related compounds. | Physical properties (e.g., boiling point, water solubility). |

Reaction Pathway Exploration and Transition State Characterization

Computational chemistry can be used to explore the mechanisms of chemical reactions. For this compound, a key reaction would be the ring-opening of the epoxide.

Reaction Mechanisms: Using methods like DFT, one could model the reaction of the epoxide with a nucleophile (e.g., water, an alcohol, or an amine). The calculations would trace the potential energy surface of the reaction, identifying the reactants, products, and any intermediates.

Transition State Theory: A crucial part of this exploration is locating the transition state—the highest energy point along the reaction coordinate. By characterizing the geometry and energy of the transition state, one can calculate the activation energy of the reaction, which determines the reaction rate. This would allow for a comparison of the reactivity of this compound under different conditions (e.g., acid-catalyzed vs. base-catalyzed ring-opening).

In Silico Screening and Design of Novel Oxirane Derivatives

Building upon the insights gained from the aforementioned computational methods, it is possible to engage in the in silico design of novel oxirane derivatives with desired properties.

Virtual Libraries: A virtual library of compounds could be created by systematically modifying the structure of this compound, for example, by changing the length of the alkyl chains or introducing other functional groups.

High-Throughput Screening: The properties of the compounds in this virtual library could then be predicted using the QSAR/QSPR models developed previously. This allows for a rapid screening of thousands of potential molecules to identify candidates with enhanced activity or improved properties without the need for immediate synthesis and experimental testing. nih.govnih.govmdpi.com For instance, if the goal is to design a more effective surfactant, one could screen for derivatives with optimal amphiphilicity.

Materials Science Applications and Engineering Principles Incorporating 2 Dodecyl 2 Tetradecyloxirane

Role as a Reactive Diluent in Thermosetting Resin Systems

2-Dodecyl-2-tetradecyloxirane, a type of long-chain alkyl oxirane, serves as a reactive diluent in thermosetting resin systems, particularly with epoxy resins. Reactive diluents are substances that lower the viscosity of a resin and become part of the cross-linked polymer network through a chemical reaction during the curing process. nagase.com

Influence on Viscosity Reduction and Processing Characteristics of Epoxy Formulations

The high viscosity of many epoxy resins can make them difficult to process. nagase.com The incorporation of this compound effectively reduces the viscosity of these formulations, which improves their handling and ease of application. This reduction in viscosity is a critical factor in enhancing the workability of the resin system.

The processing window of a thermosetting resin, which is the time it remains at a low viscosity, can be extended by using a reactive diluent. tainstruments.com This allows for better control over the flow of the resin and can help to prevent issues like porosity in the final cured product. tainstruments.com The use of diluents can also improve the wetting of substrates and fillers within the resin matrix.

| Property | Effect of this compound |

| Viscosity | Decreases |

| Workability | Improves |

| Processing Window | Extends tainstruments.com |

| Wetting | Improves |

Advanced Plasticizer Functionality in Polymer Compositions

This compound is also recognized for its role as a plasticizer in various resin compositions. google.com Plasticizers are additives that increase the flexibility, workability, and distensibility of a material. kinampark.com

Mechanisms of Plasticization within Polymer Matrices

Several theories explain how plasticizers function within a polymer matrix. The lubrication theory suggests that when heated, plasticizer molecules diffuse into the polymer, positioning themselves between the polymer chains. kinampark.comspecialchem.com This acts as a shield, reducing the intermolecular forces (van der Waals forces) between the polymer chains and preventing the formation of a rigid network. kinampark.comspecialchem.com

The gel theory views the plasticized polymer as a three-dimensional network held together by weak secondary forces between the plasticizer and the polymer. specialchem.com These forces can be overcome by external stress, allowing for flexibility. specialchem.com The free volume theory posits that plasticizers increase the internal space, or "free volume," within the polymer, providing more room for polymer chains to move. specialchem.com

A mechanistic approach focuses on the dynamic interactions between the plasticizer and the polymer at specific sites, where plasticizer molecules are not permanently bound and can be exchanged. specialchem.com

Effect on Glass Transition Temperature and Material Flexibility

A key effect of a plasticizer is the reduction of the glass transition temperature (Tg) of the polymer. specialchem.com The Tg is the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state. By lowering the Tg, this compound increases the flexibility and softness of the material at a given temperature. kinampark.comspecialchem.com

The long alkyl chains of this compound contribute to its effectiveness as a plasticizer. These chains increase the distance between polymer chains, thereby reducing the forces that hold them together and enhancing flexibility. specialchem.com This principle is also seen in internal plasticization, where the introduction of side chains to a polymer backbone increases its flexibility. specialchem.com

| Property | Effect of this compound as a Plasticizer |

| Flexibility | Increases kinampark.comspecialchem.com |

| Softness | Increases kinampark.comspecialchem.com |

| Glass Transition Temperature (Tg) | Decreases specialchem.com |

| Elongation to Break | Increases specialchem.com |

Surfactant and Emulsifier Applications Based on Amphiphilic Character

The molecular structure of this compound, featuring a nonpolar, hydrophobic alkyl tail (dodecyl and tetradecyl groups) and a polar, hydrophilic oxirane head, gives it an amphiphilic character. This dual nature allows it to function as a surfactant and emulsifier. vcycletech.comresearchgate.net

Surfactants are compounds that lower the surface tension between two liquids or between a liquid and a solid. researchgate.net As an emulsifier, this compound can stabilize emulsions, which are mixtures of immiscible liquids like oil and water. nih.govdakenchem.com The hydrophobic tails are attracted to the oil phase, while the hydrophilic heads are attracted to the water phase, creating a stable interface between them. nih.gov

This emulsifying property is valuable in various applications, including the formulation of certain industrial products. dakenchem.com For example, similar amphiphilic molecules are used as emulsifiers in the creation of stable emulsions for various purposes. nih.gov

Self-Assembly Behavior and Micellar Architectures

The amphiphilic nature of this compound, arising from its polar oxirane head and nonpolar alkyl tails, drives its self-assembly in various solvents. In aqueous environments, these molecules can spontaneously organize to minimize the unfavorable interactions between their hydrophobic chains and water molecules. This process leads to the formation of ordered structures such as micelles.

The critical micelle concentration (CMC) is a key parameter that defines the onset of micelle formation. While specific CMC data for this compound is not extensively documented in publicly available literature, it is anticipated to be influenced by factors such as temperature, pH, and the presence of electrolytes. The geometry of the resulting micelles, whether spherical, cylindrical, or lamellar, is governed by the molecular packing parameter, which relates the volume of the hydrophobic chains to the cross-sectional area of the hydrophilic head group and the chain length.

Stabilization of Emulsions and Dispersions

The surfactant-like properties of this compound make it a candidate for the stabilization of emulsions and dispersions. Emulsions are mixtures of immiscible liquids, such as oil and water, where one liquid is dispersed as droplets in the other. The stability of these systems is a critical challenge, as the droplets tend to coalesce over time to minimize interfacial energy.

This compound can adsorb at the oil-water interface, orienting its polar oxirane group towards the aqueous phase and its nonpolar alkyl chains towards the oil phase. This orientation reduces the interfacial tension and creates a protective barrier around the dispersed droplets, hindering their coalescence and thereby enhancing the stability of the emulsion. While the compound is mentioned in the context of formulations that may form emulsions or dispersions, detailed studies quantifying its efficiency as an emulsifier, including droplet size distribution and long-term stability tests, are limited.

Development of Novel Polymeric Materials with Tailored Properties

The reactivity of the epoxide ring in this compound offers a gateway for its incorporation into polymeric structures. The ring-opening polymerization of epoxides is a well-established method for synthesizing polyethers. This reactivity allows this compound to be used as a monomer or a co-monomer in the development of new polymeric materials.

Synthesis of Block Copolymers and Graft Copolymers

Block copolymers consist of two or more long sequences (blocks) of different monomer units, while graft copolymers have a main polymer chain with one or more side chains of a different chemical composition. The incorporation of this compound into these architectures can impart unique properties. For instance, its long alkyl chains can introduce flexibility, hydrophobicity, and a low glass transition temperature to the resulting polymer.

The synthesis of such copolymers could potentially be achieved through living/controlled polymerization techniques, where the epoxide can be introduced as a monomer to grow a polyether block from an existing polymer chain (macroinitiator) or grafted onto a pre-existing polymer backbone. A patent for a polyurethane composition mentions this compound as a potential component, suggesting its utility in creating complex polymer networks. google.com

Fabrication of Nanomaterials

The self-assembly properties of molecules like this compound can be harnessed in bottom-up approaches to fabricate nanomaterials. For example, the micelles formed by this compound could serve as templates or nanoreactors for the synthesis of nanoparticles, encapsulating precursor materials within their cores.

Furthermore, polymers derived from this compound could be designed to self-assemble into various nanostructures, such as nanoparticles, nanofibers, or thin films. The morphology and properties of these nanomaterials would be dictated by the polymer's architecture, molecular weight, and the balance between its hydrophilic and hydrophobic segments. While the potential exists, specific examples of nanomaterials fabricated using this compound are not yet widely reported in scientific literature.

Exploration of Natural Occurrence and Biological Implications of 2 Dodecyl 2 Tetradecyloxirane and Analogues

Identification and Isolation from Natural Products and Biological Extracts

Long-chain epoxides, including structures analogous to 2-Dodecyl-2-tetradecyloxirane, have been identified in a variety of natural sources, from plants to animal secretions.

Phytochemical Analysis and metabolite Profiling

Phytochemical analyses of various plant species have revealed the presence of long-chain oxiranes. Gas chromatography-mass spectrometry (GC-MS) is a primary technique for identifying these bioactive constituents. unar.ac.id For instance, studies on different plant extracts have identified related oxirane compounds:

Calotropis procera: Analysis of the leaf oil identified oxirane heptadecyl, a C19 oxirane. rsisinternational.org

Euphorbia milii: The unsaponifiable fraction of its n-hexane extract was found to contain oxirane, [(dodecyloxy)methyl]-, a C15 epoxide derivative. ekb.eg

Lichen Species: In a study of Trypethellium virens, oxirane, tetradecyl- (a C16 oxirane) was detected. nih.gov

These findings highlight that while direct evidence for this compound is scarce in the reviewed literature, the presence of structurally similar long-chain epoxides in the plant kingdom is well-documented. The identification process typically involves comparing the retention times and spectral data of compounds in an extract with those of authentic compounds and libraries like the National Institute of Standards and Technology (NIST) library. unar.ac.id

Table 1: Examples of Long-Chain Oxiranes Identified in Plants

| Plant Species | Compound Identified | Molecular Formula | Reference |

| Calotropis procera | Oxirane heptadecyl | C19H38O | rsisinternational.org |

| Euphorbia milii | Oxirane, [(dodecyloxy)methyl]- | C15H30O2 | ekb.eg |

| Trypethellium virens | Oxirane, tetradecyl- | C16H32O | nih.gov |

| Marsdenia edulis | Oxirane, tetradecyl | C16H32O | unar.ac.id |

Detection in Animal Secretions and Exudates

Long-chain hydrocarbons and their derivatives are common components of animal secretions, often playing a role in chemical communication. The interdigital secretion of the red hartebeest (Alcelaphus buselaphus caama), for example, was found to contain a complex mixture of compounds including oxiranes. sun.ac.za While the specific C28 branched oxirane has not been explicitly identified, the presence of other oxiranes in such secretions suggests that similar compounds could exist in other species, potentially serving as markers for territorial demarcation or other semiochemical functions. sun.ac.za

Putative Biosynthetic Pathways for Branched Oxiranes in Organisms

The biosynthesis of epoxides in nature is a common enzymatic process. Epoxides are frequently formed through the oxidation of olefins by oxidoreductases, most notably cytochrome P450 monooxygenases. beilstein-journals.org The formation of long-chain and branched-chain fatty acids, the likely precursors to compounds like this compound, is well-established. In many bacteria, for instance, FabH, a β-ketoacyl-ACP synthase III, initiates fatty acid synthesis by condensing a branched-chain acyl-CoA with malonyl-ACP. nih.gov

The subsequent epoxidation of a long-chain alkene precursor is a critical step. This is often catalyzed by cytochrome P450 epoxygenases or flavin-containing monooxygenases (FMOs). beilstein-journals.org These enzymes introduce an oxygen atom across a double bond. nih.gov Fungal peroxygenases (UPOs) have also demonstrated the ability to epoxidize long-chain terminal alkenes (from C12 to C20). mdpi.com The biosynthesis of polyketides, a large class of secondary metabolites, often involves epoxidation steps that create reactive sites within the molecule. beilstein-journals.orgmdpi.com

The general pathway can be summarized as:

Chain Elongation: Synthesis of a long, branched-chain fatty acid precursor. nih.govunl.pt

Desaturation: Introduction of a double bond to form a long-chain alkene.

Epoxidation: Enzymatic oxidation of the double bond by an epoxygenase (e.g., Cytochrome P450) to form the oxirane ring. beilstein-journals.orgmdpi.com

Chemoecological Roles: Pheromonal Activity and Chemical Communication

Epoxides are a significant class of insect sex pheromones, particularly in macrolepidopteran families. nih.gov These pheromones are often derived from C17-C23 straight-chain hydrocarbons with one to three double bonds and can contain one or two epoxide functions. nih.gov The specific stereochemistry of the epoxide is often crucial for its biological activity. mdpi.com

While there is no direct evidence of this compound acting as a pheromone, its structural characteristics—a long C28 hydrocarbon chain with an epoxide group—are consistent with those of known pheromones. For example, chiral alkenyl epoxides are widely recognized as pheromonal components in various lepidopteran species. mdpi.com The complexity of pheromone blends, which can include different chain lengths, functional groups, and stereoisomers, allows for species-specific communication. nih.gov Long-chain hydrocarbons and their derivatives are also implicated in the courtship behavior and species recognition of various insects, including some Diptera species.

Fundamental Biological Interactions at the Molecular and Cellular Level

The high reactivity of the epoxide ring allows these molecules to interact with various biological targets. ontosight.ai Epoxides are electrophilic and can undergo nucleophilic attack by amino acid residues in proteins and enzymes, leading to covalent modification and potentially irreversible inhibition. mdpi.com

Epoxidized fatty acids (EpFAs), such as epoxyeicosatrienoic acids (EETs) derived from arachidonic acid, are known signaling molecules with anti-inflammatory properties. nih.gov These lipid mediators can modulate cellular pathways and gene expression. nih.govfrontiersin.org The biological activity of these epoxides is often terminated by soluble epoxide hydrolase (sEH), which converts them into less active diols. nih.gov Therefore, inhibitors of sEH are being investigated to enhance the beneficial effects of endogenous epoxides. researchgate.net

The long alkyl chains of compounds like this compound contribute to their hydrophobicity, which would likely cause them to associate with cell membranes and other lipid-rich environments. nih.govd-nb.info This localization could facilitate interactions with membrane-bound proteins or influence membrane properties.

Comparative Studies with Biologically Active Oxirane Derivatives

Antifungal and Antimicrobial Activity: Various oxirane derivatives have shown potent antifungal and antimicrobial properties. For instance, some synthetic eugenol-based oxiranes have demonstrated insecticidal activity. researchgate.net Isatin derivatives containing an epoxy group are also being explored for their antimicrobial effects due to their ability to form covalent bonds with biological targets. mdpi.com

Steroidal Oxiranes: Steroids bearing an oxirane ring exhibit a wide range of biological activities, including anti-inflammatory, antineoplastic, and antiproliferative effects. nih.gov The epoxy group adds significant chemical reactivity to the steroid backbone. nih.gov

Pheromones: In the realm of insect pheromones, subtle structural changes, such as the position of the epoxide, the geometry of double bonds, and the chirality of the molecule, can lead to significant differences in activity, often determining whether the compound is an attractant for one species or an antagonist for another. nih.govmdpi.com

Metabolic Regulation: Polyisoprenoid epoxides have been shown to stimulate the biosynthesis of coenzyme Q while inhibiting cholesterol synthesis, highlighting their role in regulating key metabolic pathways. semanticscholar.org

These examples underscore that while the oxirane ring is a key functional group, the biological role of this compound would be intricately linked to its specific long, branched alkyl chains, which dictate its size, shape, and hydrophobicity.

Future Prospects and Interdisciplinary Research Frontiers for 2 Dodecyl 2 Tetradecyloxirane

Sustainable Synthesis and Green Chemistry Approaches

The development of environmentally benign methods for synthesizing 2-Dodecyl-2-tetradecyloxirane is a key area of future research. Traditional epoxidation methods often rely on stoichiometric oxidants that generate significant waste. Green chemistry approaches focus on catalytic, atom-economical routes with minimal environmental impact.

One promising strategy involves the use of hydrogen peroxide or molecular oxygen as the primary oxidant, with water as the only byproduct. Research into catalysts for such processes is ongoing, with a focus on transition metal complexes and polyoxometalates. For long-chain alkenes, phase-transfer catalysis can be employed to facilitate the reaction between an aqueous oxidant and the organic substrate.

Another green approach is the use of renewable resources as starting materials. Fatty acids, which can be derived from plant oils, can be converted to the precursor alkene for this compound through catalytic decarboxylation or other biochemical pathways.

| Green Synthesis Strategy | Catalyst/Reagent | Advantages | Research Focus |

| Catalytic Epoxidation | Transition Metal Complexes, Polyoxometalates | High selectivity, use of clean oxidants (H₂O₂, O₂) | Catalyst stability and reusability |

| Phase-Transfer Catalysis | Quaternary Ammonium (B1175870) Salts | Enables use of aqueous oxidants with organic substrates | Optimization of reaction conditions for long-chain alkenes |

| Renewable Feedstocks | Biocatalysts | Utilization of sustainable starting materials (e.g., fatty acids) | Efficient conversion of biomass-derived precursors |

Biocatalysis and Enzymatic Transformations of Oxiranes

Biocatalysis offers a highly selective and environmentally friendly alternative for the synthesis and transformation of chiral epoxides. Enzymes such as lipases and cytochrome P450 monooxygenases can catalyze the epoxidation of alkenes with high enantioselectivity. This is particularly relevant for creating specific stereoisomers of this compound, which could have unique properties for applications in areas like chiral separations or as precursors for biologically active molecules.

Epoxide hydrolases are another class of enzymes that can be used for the kinetic resolution of racemic mixtures of epoxides, yielding enantiomerically pure epoxides and diols. The application of these enzymatic methods to long-chain aliphatic epoxides like this compound is a promising area for future investigation.

Advanced Characterization Techniques for In Situ and Operando Studies

Understanding the reaction mechanisms and kinetics of the synthesis and polymerization of this compound requires advanced characterization techniques. In situ and operando spectroscopy, where data is collected under actual reaction conditions, can provide valuable insights.

Techniques such as Raman and infrared spectroscopy can be used to monitor the disappearance of the C=C bond of the alkene precursor and the appearance of the characteristic epoxide ring vibrations in real-time. This allows for the optimization of reaction parameters and a deeper understanding of the catalytic cycle. For studying the resulting polymer structures, techniques like X-ray scattering can provide information on the morphology and crystallinity.

Integration with Artificial Intelligence and Machine Learning for Materials Discovery

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize materials science. In the context of this compound, these computational tools can be used to:

Predict Material Properties: ML models can be trained on existing data for polymers derived from various epoxides to predict the physical and chemical properties of polymers made from this compound. This can accelerate the discovery of new materials with desired characteristics.

Optimize Synthesis Conditions: AI algorithms can analyze vast parameter spaces to identify the optimal reaction conditions for the synthesis of this compound, leading to higher yields and purity.

Discover New Applications: By analyzing structure-property relationships across a wide range of materials, AI can suggest potential applications for polymers and composites derived from this long-chain epoxide.

Synergistic Applications in Smart Materials and Responsive Systems

The long alkyl chains of this compound impart a unique combination of properties, including hydrophobicity and potential for self-assembly. When polymerized, it can form materials with interesting responsive behaviors.

Self-Healing Materials: The long, flexible polymer chains could facilitate chain mobility and entanglement, which are crucial for self-healing properties. If the polymer backbone contains reversible bonds, the material could be designed to repair itself upon damage.

Shape-Memory Polymers: The distinct melting and crystallization behavior of the long alkyl side chains could be harnessed to create shape-memory polymers. These materials can be deformed and then recover their original shape upon exposure to a specific stimulus, such as heat.

Responsive Coatings: Coatings formulated with polymers of this compound could exhibit stimuli-responsive behavior, such as changing their wettability or adhesion in response to temperature or pH changes.

| Application Area | Key Property of this compound Polymer | Potential Functionality |

| Self-Healing Materials | High chain mobility and entanglement | Autonomous repair of microscopic damage |

| Shape-Memory Polymers | Crystallization and melting of side chains | Recovery of a pre-defined shape upon heating |

| Responsive Coatings | Tunable surface energy | Controllable adhesion and wettability |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Dodecyl-2-tetradecyloxirane, and how can researchers optimize reaction yields?

- Methodology : Epoxidation of alkenes via peracid-mediated oxidation (e.g., meta-chloroperbenzoic acid) is a common approach. Optimization involves controlling reaction temperature (0–25°C), solvent polarity (e.g., dichloromethane), and stoichiometric ratios of peracid to substrate. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures isolation of the epoxide .

- Data Consideration : Monitor reaction progress using thin-layer chromatography (TLC) and confirm product identity via H NMR (δ 2.5–3.5 ppm for oxirane protons) .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodology : Combine spectroscopic and chromatographic techniques:

- NMR : Confirm oxirane ring integrity and alkyl chain substitution patterns.

- GC-MS : Assess purity (>95%) and detect potential byproducts (e.g., diols from ring-opening).

- HPLC : Use reverse-phase columns (C18) with UV detection (210 nm) for quantitative analysis .

Q. What are the optimal storage conditions for this compound to ensure long-term stability?

- Guidelines :

- Temperature : –20°C in airtight, amber glass vials to minimize thermal degradation and photolysis .

- Compatibility : Avoid contact with oxidizing agents (e.g., peroxides) and moisture. Use desiccants (silica gel) in storage containers .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for this compound in ring-opening reactions?

- Approach :

- Variable Control : Standardize reaction conditions (solvent, catalyst, temperature). For example, compare acid- vs. base-catalyzed hydrolysis (e.g., HSO vs. NaOH) to identify kinetic vs. thermodynamic products .

- Isotopic Labeling : Use O-labeled water to trace nucleophilic attack sites during hydrolysis .

Q. What advanced analytical techniques are suitable for studying surface interactions of this compound in material science applications?

- Techniques :

- ToF-SIMS : Map surface adsorption patterns and quantify monolayer formation.

- AFM-IR : Resolve nanoscale chemical heterogeneity on polymer coatings .

Q. What strategies are recommended for designing experiments to investigate environmental degradation pathways of this compound?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.